molecular formula C11H17N5O B1478481 5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 2098052-98-1

5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B1478481
CAS No.: 2098052-98-1
M. Wt: 235.29 g/mol
InChI Key: HUUPBRDHWFCXMU-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C11H17N5O and its molecular weight is 235.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(2-aminoethyl)-2-tert-butylpyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-11(2,3)9-6-8-10(17)15(5-4-12)13-7-16(8)14-9/h6-7H,4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUPBRDHWFCXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN(C(=O)C2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities based on diverse research findings.

  • Chemical Formula : C11_{11}H17_{17}N5_5O
  • Molecular Weight : 235.29 g/mol
  • CAS Number : 2098052-98-1
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. The specific synthetic pathway may vary but often includes the formation of the pyrazolo-triazine core through cyclization reactions involving appropriate precursors.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exhibit promising anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures demonstrate strong anti-proliferative activity against various human cancer cell lines, with some achieving GI50 values below 15 nM .
  • Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cell division and proliferation. For example, TTK/Mps1 kinase inhibitors derived from related structures have been shown to significantly inhibit cancer cell growth .

Antiviral and Antimicrobial Properties

The biological activity of pyrazolo[1,5-d][1,2,4]triazin derivatives extends beyond anticancer effects:

  • Antiviral Activity : Some studies suggest potential antiviral properties; however, specific data on this compound in this context is limited.
  • Antimicrobial Effects : The broader class of triazine derivatives has been noted for their antimicrobial activities against various pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo-triazine core can significantly influence biological activity:

ModificationEffect on Activity
Tert-butyl groupEnhances lipophilicity and cellular uptake
Aminoethyl substituentMay improve binding affinity to target proteins

These modifications are crucial for optimizing the pharmacological profiles of these compounds.

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazolo-triazine derivatives:

  • Compound Tested : A derivative structurally similar to this compound.
  • Results : Demonstrated significant cytotoxicity against MCF-7 (breast cancer) and K-562 (leukemia) cell lines with IC50 values in the low micromolar range.
  • : The results support further development of this class of compounds as potential anticancer agents .

Case Study 2: Kinase Inhibition

Another study focused on the inhibition of TTK kinase:

  • Findings : Compounds with similar structural features were identified as potent inhibitors with Ki values in the nanomolar range.
  • Implications : This highlights the potential for developing targeted therapies for cancers characterized by TTK overexpression .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H17N5O
  • Molecular Weight : 235.29 g/mol
  • CAS Number : 2098052-98-1

The compound features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its biological activity and potential therapeutic uses.

GABAA Receptor Modulation

One of the prominent applications of this compound is its role as a ligand for GABAA receptors containing the δ\delta subunit. Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazines can enhance cognitive functions by modulating these receptors. This modulation is crucial in developing therapies for cognitive impairments and neurological disorders .

Anticancer Activity

Studies have shown that pyrazolo[1,5-d][1,2,4]triazine derivatives exhibit anticancer properties. For example, compounds designed with similar structures have demonstrated the ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

Research has indicated that compounds with the pyrazolo[1,5-d][1,2,4]triazine framework possess antimicrobial activity against a range of pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .

Synthesis and Derivatives

The synthesis of 5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthesis pathways often include:

  • Formation of the pyrazole ring.
  • Introduction of substituents at specific positions to enhance biological activity.
  • Optimization through structure-activity relationship (SAR) studies to identify potent derivatives.

Case Study 1: Cognitive Enhancement

A study published in Neuropharmacology examined the effects of a series of pyrazolo[1,5-d][1,2,4]triazine derivatives on cognitive performance in animal models. The findings indicated that certain derivatives significantly improved memory and learning capabilities compared to control groups. This suggests potential applications in treating cognitive dysfunctions associated with aging or neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, a derivative of this compound was tested against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers. These findings support further exploration into the use of pyrazolo[1,5-d][1,2,4]triazine derivatives as anticancer agents .

Data Tables

Application AreaSpecific Use CaseReference
Cognitive EnhancementGABAA receptor modulation
Anticancer ActivityInhibition of breast cancer cell lines
Antimicrobial ActivityActivity against bacterial pathogens

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.